Cas no 2060052-22-2 (3-(3-chlorophenyl)oxane-3-carbonitrile)

2060052-22-2 structure
Nome do Produto:3-(3-chlorophenyl)oxane-3-carbonitrile
N.o CAS:2060052-22-2
MF:C12H12ClNO
MW:221.682782173157
MDL:MFCD30486729
CID:5163876
PubChem ID:131631920
3-(3-chlorophenyl)oxane-3-carbonitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- 2H-Pyran-3-carbonitrile, 3-(3-chlorophenyl)tetrahydro-
- 3-(3-chlorophenyl)oxane-3-carbonitrile
-
- MDL: MFCD30486729
- Inchi: 1S/C12H12ClNO/c13-11-4-1-3-10(7-11)12(8-14)5-2-6-15-9-12/h1,3-4,7H,2,5-6,9H2
- Chave InChI: ASDKYANBJYLLHM-UHFFFAOYSA-N
- SMILES: C1OCCCC1(C1=CC=CC(Cl)=C1)C#N
3-(3-chlorophenyl)oxane-3-carbonitrile Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-328983-10g |
3-(3-chlorophenyl)oxane-3-carbonitrile |
2060052-22-2 | 10g |
$3007.0 | 2023-09-04 | ||
Enamine | EN300-328983-2.5g |
3-(3-chlorophenyl)oxane-3-carbonitrile |
2060052-22-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-18 | |
Enamine | EN300-328983-5.0g |
3-(3-chlorophenyl)oxane-3-carbonitrile |
2060052-22-2 | 95.0% | 5.0g |
$2028.0 | 2025-03-18 | |
Enamine | EN300-328983-0.05g |
3-(3-chlorophenyl)oxane-3-carbonitrile |
2060052-22-2 | 95.0% | 0.05g |
$587.0 | 2025-03-18 | |
Enamine | EN300-328983-0.1g |
3-(3-chlorophenyl)oxane-3-carbonitrile |
2060052-22-2 | 95.0% | 0.1g |
$615.0 | 2025-03-18 | |
Enamine | EN300-328983-0.5g |
3-(3-chlorophenyl)oxane-3-carbonitrile |
2060052-22-2 | 95.0% | 0.5g |
$671.0 | 2025-03-18 | |
Enamine | EN300-328983-0.25g |
3-(3-chlorophenyl)oxane-3-carbonitrile |
2060052-22-2 | 95.0% | 0.25g |
$642.0 | 2025-03-18 | |
Enamine | EN300-328983-10.0g |
3-(3-chlorophenyl)oxane-3-carbonitrile |
2060052-22-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-18 | |
Enamine | EN300-328983-1.0g |
3-(3-chlorophenyl)oxane-3-carbonitrile |
2060052-22-2 | 95.0% | 1.0g |
$699.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058355-1g |
3-(3-Chlorophenyl)oxane-3-carbonitrile |
2060052-22-2 | 95% | 1g |
¥5180.0 | 2023-03-11 |
3-(3-chlorophenyl)oxane-3-carbonitrile Literatura Relacionada
-
1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
2060052-22-2 (3-(3-chlorophenyl)oxane-3-carbonitrile) Produtos relacionados
- 1516679-72-3(1,1-difluoro-3-methylpentan-2-ol)
- 58347-53-8(3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol)
- 2021790-82-7(4-(Chloromethyl)-1,1,1-trifluoro-4-methylhexane)
- 2138178-00-2(5-Fluoro-2-methoxy-8-methylquinoline-3-carboxylic acid)
- 2227843-15-2(4-methyl-4-(2R)-oxiran-2-yloxane)
- 1805280-43-6(Methyl 5-(aminomethyl)-4-(difluoromethyl)pyridine-2-carboxylate)
- 1805244-18-1(4-Chloro-2,3,5-trifluorobenzaldehyde)
- 1361544-63-9(2-Amino-5-(2,3,5-trichlorophenyl)pyridine-3-methanol)
- 946266-93-9(4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide)
- 1016758-03-4(6-(2-methoxy-4-methylphenoxy)pyridin-3-amine)
Fornecedores recomendados
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Baoji Haoxiang Bio-technology Co.Ltd
Membro Ouro
CN Fornecedor
A granel
pengshengyue
Membro Ouro
CN Fornecedor
A granel

Hubei Changfu Chemical Co., Ltd.
Membro Ouro
CN Fornecedor
A granel

Xiamen PinR Bio-tech Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
